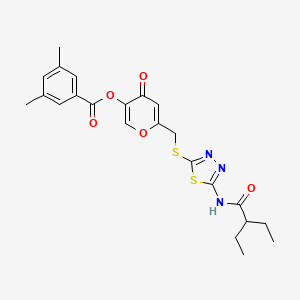
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, also known as ephedrine, is a naturally occurring alkaloid found in the Ephedra plant. Ephedrine has been used for centuries in traditional Chinese medicine for its stimulant and bronchodilator effects. In recent years, ephedrine has gained attention in the scientific community for its potential therapeutic applications, particularly in the treatment of respiratory disorders and obesity.
Wirkmechanismus
Ephedrine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are found throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the fight or flight response. The activation of adrenergic receptors also leads to the relaxation of smooth muscles in the airways, which improves breathing.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate. It also stimulates the release of glucose from the liver, which can increase blood sugar levels. Ephedrine can also cause vasoconstriction, or the narrowing of blood vessels, which can increase blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Ephedrine has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and the availability of synthetic and naturally occurring sources. However, its use is limited by its potential for abuse and the potential for adverse effects such as cardiovascular complications.
Zukünftige Richtungen
There are a number of potential future directions for research on (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, including the development of new synthetic methods, the investigation of its potential therapeutic applications in the treatment of other diseases such as Parkinson's and Alzheimer's, and the study of its potential for use as a performance-enhancing drug. Additionally, more research is needed to fully understand the potential risks and benefits of (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine use.
Synthesemethoden
Ephedrine can be synthesized through a variety of methods, including extraction from the Ephedra plant, chemical synthesis, and biotransformation. Chemical synthesis involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine using a reducing agent such as lithium aluminum hydride. Biotransformation involves the use of microorganisms to convert precursor compounds into (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine.
Wissenschaftliche Forschungsanwendungen
Ephedrine has been extensively studied for its therapeutic potential in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator by relaxing the smooth muscles in the airways, which improves breathing. Ephedrine has also been investigated for its potential use in the treatment of obesity, as it can increase metabolic rate and suppress appetite.
Eigenschaften
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10H,3,8-9,13H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPCUKRBNUMDV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)
![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)

![N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2942585.png)

![2-[(Furan-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B2942587.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2942590.png)



![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)